

# Application Notes and Protocols for DPI-3290 Administration in Rats

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DPI-3290** is a potent mixed opioid agonist with high affinity for delta ( $\delta$ ), mu ( $\mu$ ), and kappa ( $\kappa$ ) opioid receptors.[1][2] It exhibits significant antinociceptive (pain-relieving) properties.[1][3] These application notes provide a summary of the recommended dosage of **DPI-3290** for inducing antinociception in rats, along with detailed protocols for its administration and the assessment of its effects.

## **Quantitative Data Summary**

The following table summarizes the known quantitative data for **DPI-3290** in rats, derived from preclinical studies.

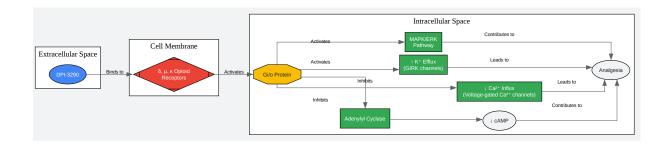


Parameter	Value	Species	Route of Administrat ion	Effect	Reference
ED <sub>50</sub> (Antinociception)	0.05 ± 0.007 mg/kg	Rat	Intravenous (IV)	50% antinociceptiv e response	[1][3]
Receptor Binding Affinity (K <sub>i</sub> )	δ: 0.18 ± 0.02 nM, μ: 0.46 ± 0.05 nM, κ: 0.62 ± 0.09 nM	Rat (brain membranes)	In vitro	Receptor binding	[1][3]

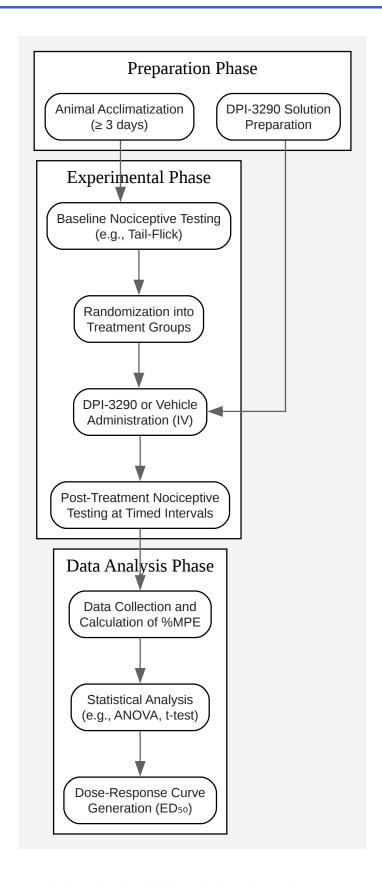
## **Signaling Pathway**

**DPI-3290**, as a mixed opioid agonist, is expected to activate the canonical signaling pathways associated with G-protein coupled opioid receptors. Upon binding, it initiates a cascade of intracellular events leading to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.









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## References

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- 2. researchgate.net [researchgate.net]
- 3. DPI-3290 [(+)-3-((alpha-R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. I. A mixed opioid agonist with potent antinociceptive activity PubMed [pubmed.ncbi.nlm.nih.gov]
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